2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
Description
BenchChem offers high-quality 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-4-16-8-10-17(11-9-16)24-19(29)14-32-23-25-20-15(3)26-28(5-2)21(20)22(30)27(23)13-18-7-6-12-31-18/h6-12H,4-5,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHLYDODRZNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 451.5 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1358234-77-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core: This involves cyclization of appropriate precursors.
- Introduction of Functional Groups: The furan-2-ylmethyl group and thioacetamide moiety are introduced through substitution reactions.
- Final Modifications: The compound is completed by attaching the N-(4-ethylphenyl)acetamide group.
Biological Activity
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure often exhibit significant biological activities, including:
1. Antifungal Activity
- Several studies have shown that derivatives of pyrazolo compounds possess antifungal properties against various strains, including Fusarium oxysporum and Candida albicans. For instance, compounds similar to the one demonstrated minimum inhibitory concentrations (MIC) ranging from 6 to 30 µg/mL against fungal pathogens .
2. Antitumor Activity
- The structural similarity to other pyrazolo derivatives suggests potential antitumor activity. Some studies have reported broad-spectrum antitumor effects against various cancer cell lines . For example, certain pyrazole derivatives have been noted for their ability to inhibit tumor growth in vitro.
3. Mechanism of Action
- The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target organisms or cells. For example, some studies suggest that these compounds may inhibit key metabolic pathways in fungi or cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of similar compounds:
- Antifungal Studies:
- Antitumor Evaluation:
- Structure-Activity Relationship (SAR):
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazolopyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Specifically, studies show that compounds similar to our target compound can effectively inhibit COX-2 activity, which is critical in inflammatory pathways.
- Inhibition Mechanism : The mechanism involves reducing prostaglandin E2 (PGE2) production, a key mediator in inflammation. Electron-donating substituents in the compound enhance this activity by stabilizing the enzyme-inhibitor complex.
- Efficacy : Some derivatives have shown IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties comparable to established drugs like celecoxib .
Anticancer Potential
The compound also shows promise in anticancer research. Pyrazolopyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Certain studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.
- Apoptotic Pathways : The activation of caspase-dependent pathways has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is attributed to its unique structural features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Hydrophobic phenyl groups may improve membrane permeability and binding affinity.
Anti-inflammatory Activity Study
A study assessed various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. Results indicated that certain derivatives suppressed COX enzyme activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Anticancer Efficacy Assessment
Research involving the application of pyrazolopyrimidine compounds on human cancer cell lines demonstrated significant cytotoxic effects. The study revealed that the compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[4,3-d]pyrimidin-7-one core of this compound?
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the 6-position, as demonstrated in similar compounds using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran under sealed-tube conditions . Purification often involves column chromatography with gradients of hexane/acetone (0–100%) . For thioether linkage formation (as in the 5-thioacetamide moiety), nucleophilic substitution with mercaptoacetic acid derivatives under basic conditions is recommended, followed by characterization via LC-MS (e.g., m/z 362.0 [M+H]+ in related analogs) .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- 1H NMR : Assigns protons on the pyrazolo-pyrimidine core and substituents (e.g., δ 2.03 ppm for CH₃ groups) .
- LC-MS : Confirms molecular weight and purity (e.g., ESI/MS m/z 254.1 [M+H]+ in intermediates) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing, though single-crystal growth may require DMF/water solvent systems (mean C–C bond precision: 0.004 Å) .
Q. What in vitro models are suitable for initial biological activity screening?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) using recombinant proteins. Cell-based viability assays (e.g., MTT in cancer lines) can evaluate cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Ensure proper controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the furan-2-ylmethyl substitution at the 6-position?
- Catalyst screening : Test Pd(II) acetate vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- Solvent optimization : Compare 2-methyltetrahydrofuran with DMAc or DMF for solubility and reaction kinetics.
- Boronate precursor purity : Use HPLC to ensure >95% purity of the furan-2-ylmethyl boronate ester, as impurities reduce yield .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free systems .
- Proteomic profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler®) .
Q. How to design a study evaluating the compound’s environmental fate and ecotoxicological impact?
- OECD 301 guidelines : Assess biodegradability in aqueous systems (28-day test).
- QSAR modeling : Predict logP and bioaccumulation potential using EPI Suite™.
- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48-h EC₅₀) .
Q. What computational approaches guide rational structural modifications for improved target selectivity?
- Molecular docking : Use AutoDock Vina to model interactions with target vs. off-target proteins (e.g., ATP-binding pockets).
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., 4-ethylphenyl vs. 4-fluorophenyl) .
- ADMET prediction : Apply SwissADME to optimize logS and CYP450 inhibition profiles .
Methodological Notes
- Safety : Handle thiourea intermediates (potential sensitizers) in fume hoods with nitrile gloves .
- Data reproducibility : Use randomized block designs for biological assays (4 replicates, 5 plants/batch) to minimize variability .
- Structural analogs : For SAR studies, prioritize modifications at the 4-ethylphenyl acetamide group, as this region influences solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
